molecular formula C11H9FN2O B2477604 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one CAS No. 778-73-4

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one

Cat. No.: B2477604
CAS No.: 778-73-4
M. Wt: 204.204
InChI Key: IQEUTWXTWBFKSV-UHFFFAOYSA-N
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Description

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a fluorine atom at the 6th position and a fused pyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include:

    Temperature: Typically between 80-120°C

    Solvent: Commonly used solvents include toluene or dichloromethane

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield tetrahydro derivatives

    Substitution: Electrophilic substitution reactions, particularly at the indole nitrogen or the fluorine-substituted position

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Formation of N-oxides

    Reduction: Formation of tetrahydro derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Explored for its potential in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
  • 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
  • 1,2,3,4-tetrahydronorharman-1-one

Uniqueness

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs.

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUTWXTWBFKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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